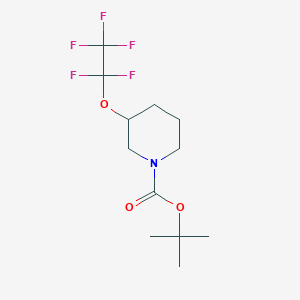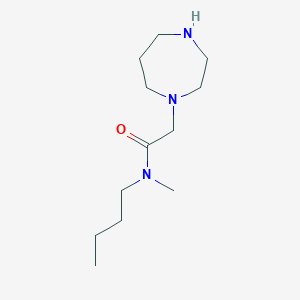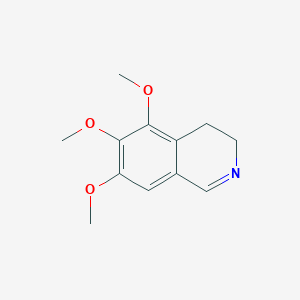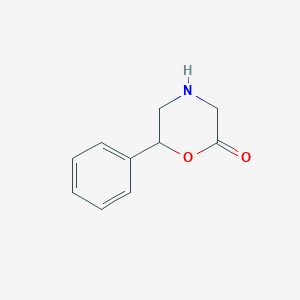
9-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-(9-phenyl-9H-carbazol-3-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. It is primarily used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transport capabilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole typically involves the reaction of carbazole derivatives with triazine compounds. One common method includes the use of 4,6-diphenyl-1,3,5-triazine as a starting material, which undergoes a nucleophilic substitution reaction with 9-phenylcarbazole in the presence of a suitable base and solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction environments is crucial to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Applications De Recherche Scientifique
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which 9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole exerts its effects involves its ability to facilitate the efficient injection and transport of electrons. This is primarily due to the presence of the triazine and carbazole moieties, which provide a stable framework for electron mobility. The compound interacts with molecular targets such as electron-transport layers in OLEDs, enhancing the overall efficiency and performance of the device .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(carbazol-9-yl)biphenyl: Another compound used in OLEDs with similar electron-transport properties.
2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine: Known for its high thermal stability and electron-transport capabilities.
1,3,5-Tri(3-pyridyl)benzene: Used in electronic devices for its electron-transport properties.
Uniqueness
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole stands out due to its unique combination of triazine and carbazole moieties, which provide a balance of thermal stability, electron mobility, and structural rigidity. This makes it particularly suitable for high-performance OLED applications .
Propriétés
Formule moléculaire |
C45H29N5 |
|---|---|
Poids moléculaire |
639.7 g/mol |
Nom IUPAC |
3-[9-(4,6-diphenyl-1,3,5-triazin-2-yl)carbazol-3-yl]-9-phenylcarbazole |
InChI |
InChI=1S/C45H29N5/c1-4-14-30(15-5-1)43-46-44(31-16-6-2-7-17-31)48-45(47-43)50-40-23-13-11-21-36(40)38-29-33(25-27-42(38)50)32-24-26-41-37(28-32)35-20-10-12-22-39(35)49(41)34-18-8-3-9-19-34/h1-29H |
Clé InChI |
KYYFFLQBMZRHNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C93)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12116500.png)

![6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12116508.png)

![Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester](/img/structure/B12116512.png)



![6,7-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12116539.png)
![Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester](/img/structure/B12116547.png)




